molecular formula C8H9N3O3 B8733318 4-methoxy-2,6-pyridinedicarboxamide

4-methoxy-2,6-pyridinedicarboxamide

Cat. No.: B8733318
M. Wt: 195.18 g/mol
InChI Key: VTFCGOGFWATXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-2,6-pyridinedicarboxamide is a heterocyclic organic compound with a pyridine ring substituted with methoxy and dicarboxamide groups at the 4 and 2,6 positions, respectively

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,6-pyridinedicarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted under specific conditions.

    Amidation Reactions: The dicarboxamide groups can participate in further amidation or esterification reactions.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-methoxypyridine-2,6-dicarboxamide involves its ability to act as a chelating ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological activities .

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

4-methoxypyridine-2,6-dicarboxamide

InChI

InChI=1S/C8H9N3O3/c1-14-4-2-5(7(9)12)11-6(3-4)8(10)13/h2-3H,1H3,(H2,9,12)(H2,10,13)

InChI Key

VTFCGOGFWATXER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C(=O)N)C(=O)N

Origin of Product

United States

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